Prinoxodan
CAS No.: 111786-07-3
Cat. No.: VC20831634
Molecular Formula: C13H14N4O2
Molecular Weight: 258.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111786-07-3 |
---|---|
Molecular Formula | C13H14N4O2 |
Molecular Weight | 258.28 g/mol |
IUPAC Name | 3-methyl-6-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1,4-dihydroquinazolin-2-one |
Standard InChI | InChI=1S/C13H14N4O2/c1-17-7-9-6-8(2-3-10(9)14-13(17)19)11-4-5-12(18)16-15-11/h2-3,6H,4-5,7H2,1H3,(H,14,19)(H,16,18) |
Standard InChI Key | SUCNEHPNQBBVHQ-UHFFFAOYSA-N |
SMILES | CN1CC2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O |
Canonical SMILES | CN1CC2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O |
Introduction
Chemical Structure and Properties
Molecular Structure
Prinoxodan is chemically identified as 3-methyl-6-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-3,4-dihydroquinazolin-2(1H)-one . This compound features a quinazolinone scaffold linked to a tetrahydropyridazinone moiety, creating a complex heterocyclic structure. The molecular formula of Prinoxodan is C13H14N4O2, with a corresponding molecular weight of 258.28 daltons . Structurally, it is an achiral molecule with no defined stereocenters .
The SMILES notation for Prinoxodan is:
CN1CC2=C(NC1=O)C=CC(=C2)C3=NNC(=O)CC3
The InChI identifier is:
InChI=1S/C13H14N4O2/c1-17-7-9-6-8(2-3-10(9)14-13(17)19)11-4-5-12(18)16-15-11/h2-3,6H,4-5,7H2,1H3,(H,14,19)(H,16,18)
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Prinoxodan
Property | Value |
---|---|
CAS Number | 111786-07-3 |
Molecular Formula | C13H14N4O2 |
Molecular Weight | 258.28 g/mol |
Physical State | Solid |
Color | White to yellow |
Melting Point | >250°C |
Density | 1.47±0.1 g/cm³ (Predicted) |
Solubility | Soluble in DMSO |
pKa | 13.58±0.40 (Predicted) |
FDA UNII | W4VMH2E80M |
Recommended Storage | -20°C |
The data presented in Table 1 highlights the key physical and chemical characteristics of Prinoxodan . The compound exhibits a high melting point exceeding 250°C, suggesting considerable thermal stability. Its solubility in dimethyl sulfoxide (DMSO) but likely limited solubility in water (based on its structure) affects its pharmaceutical formulation and bioavailability considerations.
Pharmacological Classification and Mechanism of Action
Pharmacological Classification
Prinoxodan has been identified as a selective serotonin reuptake inhibitor (SSRI) . This classification suggests that the compound interacts with serotonin transporters in the central nervous system, potentially modulating serotonin levels in the brain and influencing mood and emotional regulation. This mechanism is commonly associated with antidepressant effects, though the compound has been more extensively studied for its cardiovascular applications.
Additionally, Prinoxodan is categorized as a benzodiazinone derivative, which contributes to its chemical behavior and biological interactions . This structural class has been associated with various pharmacological activities, including cardiovascular effects.
Mechanism of Action
The primary mechanism of action of Prinoxodan appears to be related to its inotropic properties. Inotropic agents affect the force or energy of muscular contractions, particularly cardiac muscle. Research indicates that when administered intravenously to anesthetized dogs, Prinoxodan increased contractile force while simultaneously decreasing arterial pressure and total peripheral resistance (TPR) in a dose-related manner . This dual action profile—enhancing cardiac contractility while reducing vascular resistance—makes it an interesting candidate for cardiovascular therapy.
Therapeutic Applications and Research Findings
Cardiovascular Applications
The primary therapeutic interest in Prinoxodan has centered on its potential as an inotropic agent for treating congestive heart failure . The compound's ability to increase cardiac contractility while reducing peripheral resistance represents a beneficial hemodynamic profile for heart failure management, where enhancing cardiac output while reducing afterload is often desirable.
Experimental studies have demonstrated promising cardiovascular effects:
-
Intravenous administration to anesthetized dogs showed dose-dependent increases in contractile force
-
Concurrent reductions in arterial pressure and total peripheral resistance were observed
-
A single oral dose administered to conscious chronically instrumented dogs produced "marked and sustained" effects, suggesting good bioavailability and duration of action
Product Specification | Purity | Price Range (€) | Estimated Delivery |
---|---|---|---|
Prinoxodan (REF: 3D-LEA78607) | Min. 95% | 1,197.00 - 18,183.00 | June 03, 2025 |
Prinoxodan (REF: TM-T12720) | 98% | 1,444.00 - 2,375.00 | Not specified |
As shown in Table 2, the compound is available at different purity grades with corresponding price variations . The significant price range likely reflects differences in quantity, purity specifications, and supplier quality assurance standards.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume